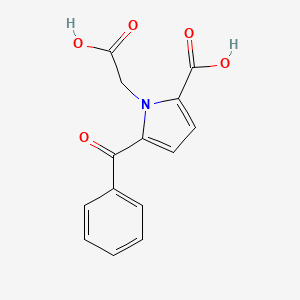
5-Benzoyl-1-(carboxymethyl)-1H-pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzoyl-1-(carboxymethyl)-1H-pyrrole-2-carboxylic acid: is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom This compound is characterized by the presence of a benzoyl group at the 5-position, a carboxymethyl group at the 1-position, and a carboxylic acid group at the 2-position of the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzoyl-1-(carboxymethyl)-1H-pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of a suitable pyrrole derivative with benzoyl chloride in the presence of a base, followed by carboxymethylation and subsequent oxidation to introduce the carboxylic acid group. The reaction conditions typically involve the use of organic solvents such as dichloromethane or toluene, and bases like triethylamine or sodium hydroxide.
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of greener solvents and catalysts may be explored to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoyl group, leading to the formation of benzoic acid derivatives.
Reduction: Reduction of the benzoyl group can yield the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the desired substitution, but common reagents include alkyl halides and amines.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic structures.
Biology: In biological research, it may be used as a probe to study enzyme interactions and metabolic pathways involving pyrrole derivatives.
Industry: In the materials science industry, the compound can be used in the synthesis of novel polymers and materials with unique properties.
Mechanism of Action
The mechanism by which 5-Benzoyl-1-(carboxymethyl)-1H-pyrrole-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The benzoyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, which are crucial for the compound’s biological activity.
Comparison with Similar Compounds
- 5-Benzoyl-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid
- 5-Benzoyl-1-methoxy-2,3-dihydro-1H-pyrrolizine-1-carboxylic acid
Comparison: Compared to these similar compounds, 5-Benzoyl-1-(car
Properties
CAS No. |
113502-50-4 |
|---|---|
Molecular Formula |
C14H11NO5 |
Molecular Weight |
273.24 g/mol |
IUPAC Name |
5-benzoyl-1-(carboxymethyl)pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C14H11NO5/c16-12(17)8-15-10(6-7-11(15)14(19)20)13(18)9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17)(H,19,20) |
InChI Key |
NOYRWUWVKBYFHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(N2CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


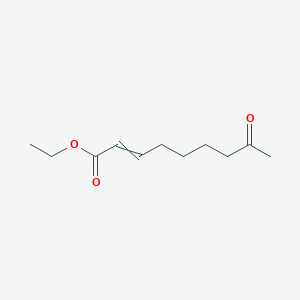
![{[(3-Chloro-1,1,1-trifluoropropan-2-yl)disulfanyl]methyl}benzene](/img/structure/B14308720.png)
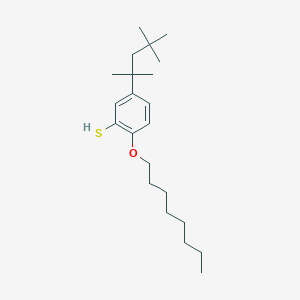

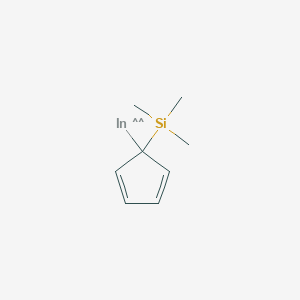
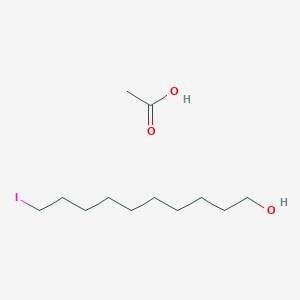
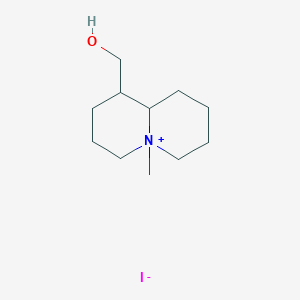


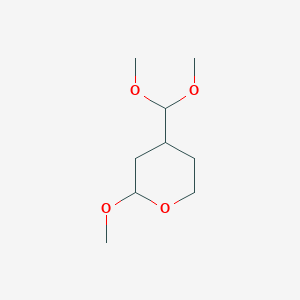

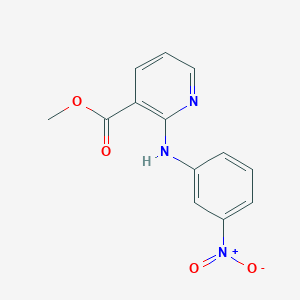
![2-Hydroxy-4-methyl-2-azabicyclo[3.2.1]octan-3-one](/img/structure/B14308802.png)
![1-{[(Octadecanoylsulfanyl)selanyl]sulfanyl}-1-oxooctadecane](/img/structure/B14308805.png)
